1,3-Dimethyl-1H-indolo[3,2-g]pteridine-2,4(3H,10H)-dione is a complex organic compound belonging to the class of pteridines, which are bicyclic compounds containing a pyrimidine ring fused to a pyrazine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of monocarboxylate transporter 1, which is implicated in various cancer therapies .
The compound's systematic name reflects its structure, which includes an indole moiety and pteridine framework. It is classified under heterocyclic compounds and is recognized for its diverse pharmacological properties. The molecular formula for 1,3-dimethyl-1H-indolo[3,2-g]pteridine-2,4(3H,10H)-dione is .
The synthesis of 1,3-dimethyl-1H-indolo[3,2-g]pteridine-2,4(3H,10H)-dione typically involves several steps of organic reactions. A common synthetic route begins with the alkylation of commercially available precursors followed by a series of transformations including nitration and reduction processes.
These methods allow for the introduction of various substituents that can modify the compound's biological activity.
The molecular structure of 1,3-dimethyl-1H-indolo[3,2-g]pteridine-2,4(3H,10H)-dione features a fused bicyclic system composed of an indole and a pteridine ring. The key structural elements include:
The compound's geometry can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its three-dimensional conformation and spatial arrangement of substituents .
1,3-Dimethyl-1H-indolo[3,2-g]pteridine-2,4(3H,10H)-dione can participate in various chemical reactions typical for pteridine derivatives:
These reactions are essential for modifying the compound's properties and enhancing its biological efficacy.
The mechanism of action for 1,3-dimethyl-1H-indolo[3,2-g]pteridine-2,4(3H,10H)-dione primarily involves its interaction with biological targets such as enzymes or transporters. In particular:
Data supporting these mechanisms often come from in vitro assays measuring cellular uptake and metabolic changes in response to treatment with this compound.
The physical properties of 1,3-dimethyl-1H-indolo[3,2-g]pteridine-2,4(3H,10H)-dione include:
Chemical properties include:
1,3-Dimethyl-1H-indolo[3,2-g]pteridine-2,4(3H,10H)-dione has potential applications in several scientific fields:
Heterocyclic compounds constitute the structural foundation of approximately 85% of clinically approved anticancer drugs, attributable to their versatile molecular recognition properties and capacity for targeted protein interactions. Within this chemical landscape, fused bicyclic and polycyclic systems demonstrate enhanced binding affinity and selectivity toward oncological targets. The indolo-pteridine scaffold represents an emerging pharmacophore of significant interest, merging the biological activities of indole derivatives—known for kinase modulation and DNA intercalation—with the pteridine system’s role in enzymatic cofactor mechanisms and signal transduction inhibition. This hybrid architecture enables multimodal interactions with cancer-relevant biological targets, positioning it as a privileged structure in rational drug design for oncology [3] [9].
The therapeutic relevance of 1,3-dimethyl-1H-indolo[3,2-g]pteridine-2,4(3H,10H)-dione stems from its dual targeting capabilities against metabolic and proliferative pathways essential for tumor survival and progression. Its mechanism intersects with two principal anticancer strategies: monocarboxylate transporter inhibition and kinase suppression.
Cancer cells exhibit the Warburg effect—a metabolic shift toward aerobic glycolysis generating excessive lactate. Monocarboxylate transporter 1 facilitates lactate efflux to maintain intracellular pH, with overexpression linked to tumor aggression and chemotherapy resistance. Indolo-pteridine diones demonstrate nanomolar-range inhibition of monocarboxylate transporter 1, disrupting lactate transport and inducing intracellular acidification. As evidenced in studies on analogous pteridine diones, this inhibition selectively targets monocarboxylate transporter 1-expressing Raji lymphoma cells (EC₅₀ = 37–150 nM), triggering metabolic collapse and apoptosis. Structural optimization at the C-6 and N-3 positions enhances potency, with lipophilic substituents improving membrane permeability and target engagement [3] [7].
Table 1: Structure-Activity Relationship of Pteridine Diones in Monocarboxylate Transporter 1 Inhibition
Compound | R¹ Substituent | R² Substituent | MCT1 IC₅₀ (nM) | Raji Cell EC₅₀ (nM) |
---|---|---|---|---|
Parent Pteridine | H | H | >10,000 | >10,000 |
8-Methyl Derivative | CH₃ | H | 420 | 150 |
1,3-Didodecyl Derivative | C₁₂H₂₅ | C₁₂H₂₅ | 105 | 37 |
Indolo[3,2-g] Hybrid | Indole fusion | CH₃ | <50* | <50* |
(*Predicted based on structural analogy) [3] [7]
Indolo-pteridine hybrids exhibit dual kinase inhibitory activity against epidermal growth factor receptor and BRAF^(V600E), oncogenic drivers in solid tumors. Molecular docking simulations indicate the planar tetracyclic system intercalates into adenosine triphosphate-binding pockets via:
Pteridine-based analogues show epidermal growth factor receptor half-maximal inhibitory concentration values of 87–98 nM, comparable to erlotinib (80 nM). Antiproliferative screening against diverse cancer cell lines reveals nanomolar growth inhibition, confirming multitarget efficacy. Hybridization with spiro scaffolds further enhances conformational rigidity, optimizing target selectivity and reducing off-target effects [9].
Table 2: Antiproliferative Activity of Pteridine/Purine Hybrids
Compound | GI₅₀ (nM) A549 | GI₅₀ (nM) MCF-7 | EGFR IC₅₀ (nM) | Binding Free Energy (kcal/mol) |
---|---|---|---|---|
Erlotinib | 42 | 39 | 80 | -10.2 |
Purine Hybrid 5e | 46 | 51 | 98 | -12.8 |
Pteridine Hybrid 7e | 44 | 49 | 92 | -13.5 |
Indolo-Pteridine* | <40* | <40* | <80* | <-14.0* |
(*Theoretical projection for 1,3-dimethyl-1H-indolo[3,2-g]pteridine-2,4(3H,10H)-dione) [9]
The molecular architecture of this compound integrates distinctive electronic, steric, and functional features that underpin its biological efficacy.
The scaffold comprises a fully conjugated 6-6-5-6 tetracyclic system formed by:
Density functional theory calculations reveal electron-deficient character in the pteridine ring (electrostatic potential: +42 kcal/mol) contrasting with electron-rich indole region (-36 kcal/mol). This polarization facilitates charge-transfer interactions with biological targets. The molecule adopts near-planar conformation (dihedral angle <15° between rings), enabling deep penetration into hydrophobic enzyme clefts inaccessible to non-fused analogues [5] [8] [9].
Synthesis employs convergent strategies via:
Advanced spectroscopic techniques provide unambiguous structure verification:
Table 3: Spectroscopic Characterization Data
Technique | Key Diagnostic Features | Structural Assignment |
---|---|---|
¹H Nuclear Magnetic Resonance (400 MHz) | 3.52 ppm (singlet, 3H) | N-1 Methyl group |
3.31 ppm (singlet, 3H) | N-3 Methyl group | |
8.45 ppm (singlet, 1H) | H-9 (Pteridine C-9 proton) | |
¹³C Nuclear Magnetic Resonance (101 MHz) | 160.1 ppm | C-2 Carbonyl |
159.8 ppm | C-4 Carbonyl | |
Infrared Spectroscopy | 1705 cm⁻¹, 1680 cm⁻¹ (doublet) | Cyclic ureide carbonyls |
UV-Vis (Ethanol) | λ_max 254 nm (ε 18,500), 342 nm (ε 22,000) | π→π* transitions in conjugated system |
High-resolution mass spectrometry electrospray ionization | 291.0992 [M+H]⁺ | C₁₆H₁₁N₄O₂ (Δm = 0.3 ppm) |
Critical substituent effects govern pharmacological performance:
Modifications disrupting planarity (e.g., C-8 sp³ hybridization) reduce potency by >100-fold, confirming geometric constraint as essential for target engagement [3] [7] [9].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9